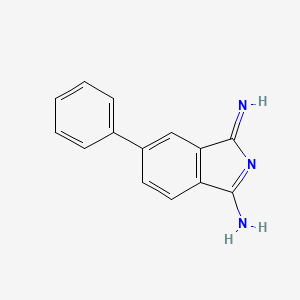
2,2',3,3',4,4',5,5',6-Nonachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether is a chlorinated aromatic compound belonging to the class of polyhalogenated diphenyl ethers. This compound is characterized by the presence of nine chlorine atoms attached to a diphenyl ether backbone. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems helps in achieving higher yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient chlorination.
化学反応の分析
Types of Reactions: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of chlorinated benzoic acids.
Reduction: Formation of partially dechlorinated diphenyl ethers.
Substitution: Formation of hydroxylated or aminated diphenyl ethers.
科学的研究の応用
2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polyhalogenated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Explored for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
作用機序
The mechanism of action of 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether involves its interaction with cellular components. It can bind to and activate or inhibit various enzymes and receptors. The compound’s high lipophilicity allows it to accumulate in lipid-rich tissues, where it can exert its effects. It is known to interfere with hormone signaling pathways, potentially leading to endocrine disruption.
類似化合物との比較
2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: Another highly chlorinated biphenyl compound with similar environmental persistence and toxicity.
2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl Ether: A brominated diphenyl ether used as a flame retardant with similar chemical properties.
Uniqueness: 2,2’,3,3’,4,4’,5,5’,6-Nonachlorodiphenyl ether is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination contributes to its stability and resistance to degradation, making it a persistent environmental pollutant.
特性
CAS番号 |
83992-73-8 |
|---|---|
分子式 |
C12HCl9O |
分子量 |
480.2 g/mol |
IUPAC名 |
1,2,3,4,5-pentachloro-6-(2,3,4,5-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12HCl9O/c13-2-1-3(5(15)6(16)4(2)14)22-12-10(20)8(18)7(17)9(19)11(12)21/h1H |
InChIキー |
FPEYJPVHPGDXDD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)
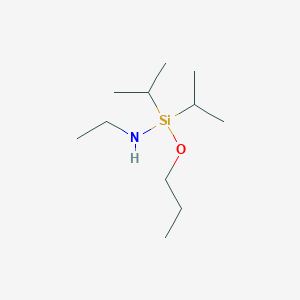
![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)
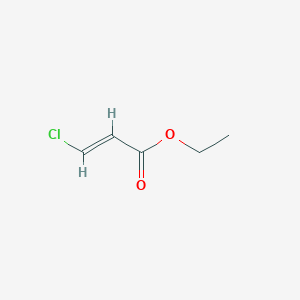
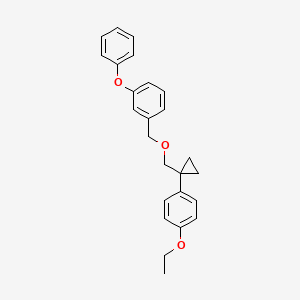
![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
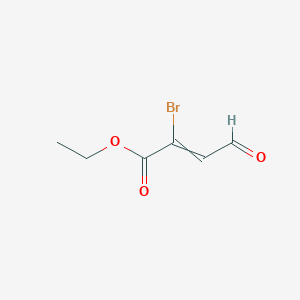
![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

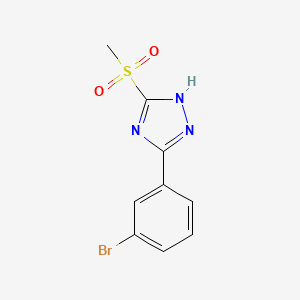
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
